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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B607825

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical pharmacology of
GSK3179106, a first-in-class, gut-restricted, selective inhibitor of the Rearranged during
Transfection (RET) receptor tyrosine kinase. It is intended to be a comprehensive technical
resource, detailing the compound's mechanism of action, in vitro and in vivo pharmacological
properties, and the experimental methodologies used for its characterization.

Executive Summary

GSK3179106 is a potent and selective small molecule inhibitor of RET kinase developed as a
potential therapeutic for Irritable Bowel Syndrome (IBS).[1][2][3] Its mechanism of action is
centered on the modulation of the enteric nervous system (ENS), where RET signaling is
critical for neuronal function, including synaptic transmission and plasticity.[1][2] Preclinical data
demonstrates that GSK3179106 exhibits high affinity for RET kinase and effectively inhibits its
activity in both biochemical and cellular systems. A key feature of the molecule is its gut-
restricted pharmacokinetic profile, which minimizes systemic exposure while achieving high
concentrations in the gastrointestinal tract.[1] In rodent models of visceral hypersensitivity,
GSK3179106 has been shown to attenuate pain responses, supporting its therapeutic rationale
for IBS.[1][4] The compound also possesses a favorable safety profile, with no evidence of
genotoxicity in preclinical assays.[1][2]

Mechanism of Action: RET Kinase Inhibition
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The gastrointestinal tract is regulated by the enteric nervous system (ENS), and its proper
function is crucial for gut homeostasis.[2] The RET receptor tyrosine kinase is a key component
of the ENS.[1][2] RET is activated upon binding to one of four glial cell line-derived neurotrophic
factors (GDNFs) in conjunction with a GPl-anchored co-receptor (GFRo-1, 2, 3, or 4).[1][2] This
activation is essential for the development and maintenance of enteric neurons.[1][2][3] In
pathological conditions such as IBS, inflammation or stress can lead to hyperinnervation and
sensitization of visceral afferent neurons, contributing to symptoms of abdominal pain.[1][2][3]

[4]

GSK3179106 acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain.
By blocking the autophosphorylation and subsequent activation of RET, GSK3179106 inhibits
downstream signaling pathways. This inhibition is proposed to normalize the function of enteric
neurons, thereby attenuating the visceral hypersensitivity associated with IBS.[3][4]
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Caption: RET signaling pathway and inhibition by GSK3179106.

In Vitro Pharmacology

The in vitro activity of GSK3179106 was characterized through a series of biochemical and
cellular assays to determine its potency, selectivity, and cellular effects.

Biochemical and Cellular Potency

GSK3179106 is a highly potent inhibitor of RET kinase activity. In biochemical assays, it
demonstrated sub-nanomolar IC50 values against human and rat RET.[5] This potency was
confirmed in cell-based assays measuring the inhibition of RET phosphorylation and the
proliferation of RET-dependent cancer cell lines.[5]

Target/Cell .
Assay Type Li Endpoint Result (IC50) Reference
ine

Recombinant

Biochemical Kinase Activity 0.3nM [11[21[3]
RET
Human RET Kinase Activity 0.4 nM [5]
Rat RET Kinase Activity 0.2nM [5]
RET
Cellular SK-N-AS Cells ) 4.6 nM [5]
Phosphorylation
RET
TT Cells ) 11.1 nM [5]
Phosphorylation
TT Cells (RET- ) )
Cell Proliferation 25.5nM [5]
dependent)

SK-NAS & A549
(RET- Cell Proliferation >10 uM [5]
independent)

Kinase Selectivity

The selectivity of GSK3179106 was assessed against a broad panel of kinases to evaluate its
off-target activity. The compound was found to be highly selective for RET.
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Assay Type Panel Size Result Reference
) >300 Recombinant Only 26 kinases
Kinase Panel _ — [1][2]
Kinases inhibited at 1 pM

_ RET identified as the
) Rat Colon Tissue
Chemoproteomics most potent target [2]

Lysate
(pKdapp =7.9)

Genotoxicity

GSK3179106 was evaluated for potential genotoxicity and was found to have a clean profile,
with no liabilities identified in standard assays.[1][2]

In Vivo Pharmacology

In vivo studies were conducted in rodent models to assess the pharmacokinetic profile and
efficacy of GSK3179106 in a disease-relevant context.

Pharmacokinetics (PK)

A key attribute of GSK3179106 is its designed gut-restriction, which leads to high
concentrations in the target tissue (colon) and low systemic exposure.
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. Dose . Paramete Referenc
Species Dose Tissue Value
Route r e
PK profile
Rat v 0.06 mg/kg Plasma N/A ] [1]
determined
Oral (BID,
Rat 10 mg/kg Plasma Cmax 40 ng/mL [1]
3.5 days)
Oral (BID, Colon 3358
Rat 10 mg/kg ] Cmax [1]
3.5 days) Tissue ng/mL
] Low
Oral (single 10 - 800 _ o Well
Human Plasma bioavailabil [6]
dose) mg ) tolerated
ity
Dose-
Oral dependent
Well
Human (repeat 5-200 mg Plasma exposure [6]
tolerated
dose) up to 100
mg

Efficacy in Visceral Hypersensitivity Models

The therapeutic potential of GSK3179106 was tested in rat models where colonic
hypersensitivity was induced by various stimuli. Efficacy was measured by a reduction in the
visceromotor response (VMR), quantified by abdominal contractions, to colorectal distension
(CRD).

Animal Model Treatment Result Reference
Rat (Acetic Acid- 10 mg/kg, Oral, BID Reduced VMR to o
Induced Caolitis) for 3.5 days CRD
Rat (Acetic Acid- 34-43% inhibition in
N 10 mg/kg, Oral [5]
Induced Colitis) VMR to CRD
Attenuated abdominal
Rat (Multiple Models*)  Oral GSK3179106 contractions induced [4]
by CRD
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*Models include colonic irritation, post-acute inflammation, adulthood stress, and early life
stress.[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

RET Kinase Biochemical Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET
kinase. A common method is a fluorescence-based assay.[7]

o Reagents: Purified recombinant RET kinase domain, a suitable peptide substrate (e.g., a
poly-GT peptide), ATP, and a kinase assay buffer (e.g., 40mM Tris, 20mM MgClI2, 0.1mg/ml
BSA, 50uM DTT).[8]

e Procedure:
1. GSK3179106 is serially diluted in DMSO and added to the wells of a microplate.

2. RET kinase and the peptide substrate are added to the wells and incubated briefly with the
compound.

3. The kinase reaction is initiated by the addition of Mg/ATP.
4. The plate is incubated at room temperature to allow for substrate phosphorylation.

5. The reaction is stopped, and the amount of phosphorylated product (or remaining ATP) is
guantified. This can be done using a phosphospecific antibody in a TR-FRET format or by
measuring ADP production using a coupled enzyme system (e.g., ADP-Glo™).[8][9]

o Data Analysis: The signal is converted to percent inhibition relative to DMSO (vehicle)
controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular RET Phosphorylation Assay

This assay measures the inhibition of RET autophosphorylation in a cellular context. The
LanthaScreen™ TR-FRET assay is a suitable platform.[9][10]
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e Cell Lines: A human cell line endogenously expressing RET (e.g., TT medullary thyroid
cancer cells) or a cell line engineered to express RET is used.[5]

e Procedure:
1. Cells are seeded in 384-well plates and cultured overnight.

2. Cells are treated with serial dilutions of GSK3179106 for a predetermined time (e.g., 1-2
hours).

3. The RET signaling pathway is stimulated if necessary (e.g., with GDNF), although in
cancer cell lines with activating mutations, the pathway may be constitutively active.

4. Cells are lysed by adding a buffer containing a terbium (Tb)-labeled anti-phospho-RET
antibody.

5. The plate is incubated at room temperature to allow antibody binding.

o Data Analysis: The plate is read on a fluorescence plate reader capable of TR-FRET. The
ratio of the acceptor (from a GFP-tagged substrate or a second labeled antibody) to the
donor (Terbium) emission is calculated. IC50 values are determined from the dose-response
curve.[9]
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Caption: A representative workflow for in vitro preclinical screening.

In Vivo Visceromotor Response (VMR) to Colorectal
Distension (CRD)

This experiment assesses visceral pain in awake rats by measuring the abdominal muscle
response to a controlled stimulus in the colon.[11][12][13]
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e Animal Model: Male Wistar or Sprague-Dawley rats are used. Visceral hypersensitivity is
induced via various methods, such as intra-colonic administration of dilute acetic acid or
stressors.[1][4]

e Procedure:

1. Rats are treated with GSK3179106 or vehicle via oral gavage for a specified period (e.qg.,
3.5 days).[1]

2. For the assessment, a flexible balloon catheter (4-5 cm) is lubricated and inserted intra-
anally into the descending colon.

3. Rats are placed in small enclosures and allowed to acclimate.

4. The VMR is measured in response to graded pressures of CRD (e.g., 0, 20, 40, 60, 80
mmHg), delivered by a barostat. Each distension lasts for 10-20 seconds, with a rest
period in between.

5. The response is quantified either by visual scoring of the abdominal withdrawal reflex
(AWR) or by measuring the electromyographic (EMG) activity of the external oblique
muscles.[13][14]

o Data Analysis: The number of abdominal contractions or the total EMG signal during
distension is recorded and compared between the vehicle- and drug-treated groups using
appropriate statistical tests (e.g., two-way ANOVA).[1]
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Caption: Experimental workflow for the in vivo VMR efficacy model.

Chemoproteomics for Target Selectivity (Kinobeads)
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This method identifies the protein targets of a kinase inhibitor in a complex biological sample,
such as a tissue lysate, based on competitive binding.[4][5][15]

o Reagents: Cell or tissue lysate, GSK3179106, and "kinobeads" (sepharose beads
derivatized with a mixture of non-selective, ATP-competitive kinase inhibitors).

e Procedure:
1. A native proteome (e.g., rat colon tissue lysate) is prepared.

2. The lysate is incubated with GSK3179106 at various concentrations (or vehicle control) to
allow the drug to bind to its targets.

3. The treated lysate is then incubated with the kinobeads matrix. Kinases that are not bound
by GSK3179106 will be captured by the beads.

4. The beads are washed to remove non-specifically bound proteins.

5. The captured kinases are eluted and identified/quantified using liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The abundance of each identified kinase is compared between the drug-
treated and vehicle-treated samples. A dose-dependent decrease in the amount of a specific
kinase captured by the beads indicates that it is a target of GSK3179106. This data can be
used to generate a selectivity profile and determine apparent dissociation constants (Kdapp).

Genotoxicity - Ames Test

The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of
a compound.[16][17][18]

 Strains: Several strains of Salmonella typhimurium (and often E. coli) with pre-existing
mutations in the histidine synthesis operon are used. These strains cannot grow in a
histidine-free medium.

e Procedure:
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1. The bacterial strains are exposed to various concentrations of GSK3179106, a negative
control, and a positive control.

2. The exposure is conducted both with and without the addition of a metabolic activation
system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

3. The treated bacteria are plated on a minimal agar medium lacking histidine.

4. Plates are incubated for 48-72 hours.

Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) to restore
their ability to synthesize histidine will form colonies. A compound is considered mutagenic if
it causes a dose-dependent increase in the number of revertant colonies compared to the
vehicle control.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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